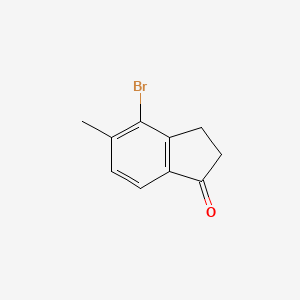

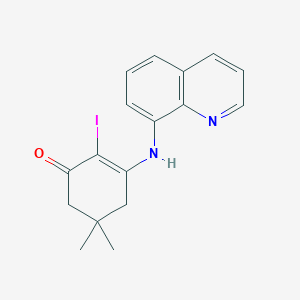

4-ブロモ-5-メチル-2,3-ジヒドロ-1H-インデン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" often involves multistep chemical reactions, including bromination, cyclization, and functional group transformations. While specific details on the synthesis of this exact compound are scarce, the general approach to synthesizing similar brominated indenone derivatives involves key steps such as bromo-functionalization and ketone formation in the indenone ring system (Martins, 2002).

Molecular Structure Analysis

The molecular structure of "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" and related compounds has been studied through crystallography and spectroscopic methods. These studies reveal the configurations, conformations, and overall molecular geometry that define the structural characteristics of these compounds. For example, structural analysis through X-ray diffraction provides insights into the molecular arrangement and bond lengths, contributing to the understanding of their stability and reactivity patterns. While the exact structural data for this compound were not found, related brominated compounds exhibit distinct structural features such as bromo-substituent effects and molecular conformations influenced by substituent positioning (Shi et al., 2005).

Chemical Reactions and Properties

The bromo-substituent in "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" plays a crucial role in its chemical reactivity. Brominated compounds are known for their participation in various organic reactions, such as coupling reactions, substitutions, and as intermediates in the synthesis of more complex molecules. The presence of the bromo group can significantly influence the electronic properties of the molecule, making it a reactive site for nucleophilic attacks or facilitating the formation of carbon-carbon bonds (Westerlund et al., 2001).

Physical Properties Analysis

The physical properties of "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one," such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure and functional groups. These properties are essential for determining the compound's suitability for various applications, including its behavior in organic synthesis processes and its interaction with different solvents. Although specific data for this compound were not found, similar brominated heterocycles display characteristic physical properties that are critical for their handling and use in chemical synthesis (Brecker et al., 1999).

Chemical Properties Analysis

The chemical properties of "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" include its reactivity towards various chemical reagents, stability under different conditions, and its role as an intermediate in the synthesis of more complex molecules. The bromo and ketone functional groups within the molecule contribute to its electrophilic character and participation in nucleophilic addition reactions. These chemical properties are fundamental to its application in organic synthesis, where it can serve as a building block for the construction of diverse organic compounds (Martins et al., 2003).

科学的研究の応用

インドール誘導体の合成

インドール誘導体は、天然物や医薬品において重要な役割を果たしています . 細胞生物学においても重要な役割を果たしています . “4-ブロモ-5-メチル-2,3-ジヒドロ-1H-インデン-1-オン”は、特定のアルカロイドに見られる重要な部分構造であるインドール誘導体の合成に用いることが期待されます .

インドール誘導体の生物学的可能性

インドール誘導体は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を示します . したがって、“4-ブロモ-5-メチル-2,3-ジヒドロ-1H-インデン-1-オン”は、これらの生物活性化合物の合成に用いることができます。

質量分析

質量分析は、合成された化合物の分子量を確認するための重要な手法です . “4-ブロモ-5-メチル-2,3-ジヒドロ-1H-インデン-1-オン”は、この手法を用いて分析することで、貴重な構造的洞察を提供する可能性のある潜在的なフラグメンテーションパターンを推測することができます .

抗菌化合物の合成

インドール誘導体は、優れた抗菌活性を示すことが示されています . したがって、“4-ブロモ-5-メチル-2,3-ジヒドロ-1H-インデン-1-オン”は、抗菌化合物の合成に用いることができます。

Safety and Hazards

特性

IUPAC Name |

4-bromo-5-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWFVJCTIBYGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

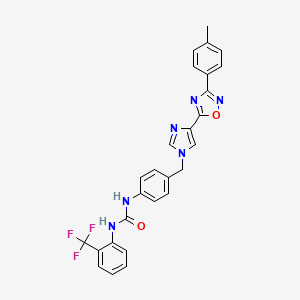

![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)

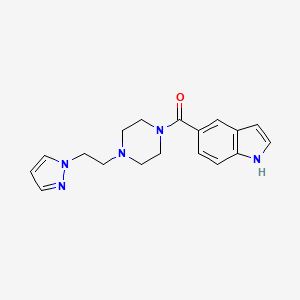

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)